Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 4-(allyloxy)piperidine-1-carboxylate
Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Physicochemical Properties of the Precursor: tert-Butyl 4-hydroxypiperidine-1-carboxylate
Due to the absence of published experimental data for tert-butyl 4-(allyloxy)piperidine-1-carboxylate, we present the known physical and chemical properties of its immediate synthetic precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. This compound is a stable, commercially available solid that serves as a key starting material.
| Property | Value | Citations |
| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-hydroxypiperidine, N-Boc-4-piperidinol | [1][2][3] |
| CAS Number | 109384-19-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 201.26 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 61-65 °C | [3][7] |
| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [3] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
| pKa | 14.80 ± 0.20 (Predicted) | [3] |
Proposed Synthesis of tert-Butyl 4-(allyloxy)piperidine-1-carboxylate
The following section details a proposed experimental protocol for the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate from tert-butyl 4-hydroxypiperidine-1-carboxylate and allyl bromide via a Williamson ether synthesis. This method is a fundamental and widely used reaction for the preparation of ethers.[8]
Reaction Scheme
Caption: Proposed synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
Experimental Protocol
Materials:
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tert-Butyl 4-hydroxypiperidine-1-carboxylate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Allyl bromide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with tert-butyl 4-hydroxypiperidine-1-carboxylate.
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Solvent Addition: Anhydrous THF is added to dissolve the starting material. The solution is then cooled to 0 °C in an ice bath.
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Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide. Evolution of hydrogen gas will be observed.
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Alkylation: Allyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the logical flow of the proposed synthesis and purification process.
Caption: Experimental workflow for the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
Safety Information
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tert-Butyl 4-hydroxypiperidine-1-carboxylate: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] It is advised to wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Sodium Hydride: Flammable solid. Reacts violently with water, liberating extremely flammable gases. Handle under an inert atmosphere.
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Allyl Bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.
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Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment by qualified personnel before any experimental work is undertaken. Always consult the relevant Safety Data Sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.
References
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 4. tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
